molecular formula C15H20ClNO4S B2829339 2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396845-10-5

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2829339
CAS No.: 1396845-10-5
M. Wt: 345.84
InChI Key: GLZZXJMNXBTDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a sophisticated spirocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a unique 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core, a bridged scaffold known for conferring structural rigidity and optimizing physicochemical properties in lead optimization campaigns . The scaffold's spirocyclic architecture incorporates a central azaspiro ring system that restricts conformational flexibility, potentially enhancing target selectivity and improving metabolic stability compared to simpler heterocyclic systems. The compound is functionalized with a (3-chloro-2-methylphenyl)sulfonyl moiety, a privileged structural motif frequently employed in the design of enzyme inhibitors and receptor modulators. Sulfonamide-containing compounds demonstrate diverse biological activities and are widely investigated for their potential in targeting various disease pathways . This specific chemical architecture makes it a valuable building block for developing novel therapeutic agents, particularly for researching oncology targets, neurological disorders, and inflammatory conditions where spirocyclic scaffolds have shown promise . Researchers utilize this compound primarily as an advanced intermediate in constructing more complex bioactive molecules. Its structural features make it particularly valuable for exploring protein-ligand interactions, structure-activity relationships, and metabolic stability in preclinical drug development. The compound should be stored under inert atmosphere at room temperature, and researchers should consult the Safety Data Sheet for proper handling protocols . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-11-12(16)5-4-6-13(11)22(18,19)17-7-15(8-17)9-20-14(2,3)21-10-15/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZXJMNXBTDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the chlorination of 3-chloro-2-methylbenzenesulfonic acid using thionyl chloride (SOCl₂) to form 3-chloro-2-methylbenzenesulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate reacts with a suitable nucleophile, such as 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Electrophilic aromatic substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing new substituents onto the ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can produce sulfoxides or sulfones.

Scientific Research Applications

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials science: Its spirocyclic structure can be utilized in the development of novel materials with specific properties, such as polymers and resins.

    Biological studies: The compound can be used as a probe to study biological processes and interactions, given its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heteroatom Variations

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane (C₈H₁₄O₂S)
  • Key Differences : Replaces the nitrogen (aza) with sulfur (thia).
  • Impact: Increased molecular weight (174.26 vs. 157.21 for the aza core) and altered electronic properties due to sulfur’s lower electronegativity. Potential for disulfide bond formation or redox activity, absent in the aza analog .
2,7-Diazaspiro[3.5]nonane Derivatives
  • Example: 7-Phenyl-2-(3-phenylpropyl)-2,7-diazaspiro[3.5]nonane (AD173, 4d) .
  • Key Differences : Additional nitrogen at position 7.
  • Impact: Enhanced hydrogen-bonding capacity and basicity, critical for interactions with sigma receptors .

Sulfonyl Group Variations

2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
  • Key Differences : Substitutes 3-chloro-2-methylphenyl with 5-bromothiophen-2-yl.
  • Impact :
    • Bromine’s larger atomic radius increases steric hindrance and lipophilicity (logP ~2.5 vs. ~2.2 for chloro analog).
    • Thiophene’s aromatic π-system may alter electronic interactions in biological targets compared to benzene .

Heteroatom Additions/Replacements

7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane
  • Key Differences : Replaces sulfur with selenium.
  • Impact: Larger atomic size and polarizability enhance chalcogen bonding, relevant in catalysis or protein interactions.
2-Oxa-5,8-diaza-spiro[3.5]nonane diHCl
  • Key Differences : Incorporates two nitrogens and one oxygen in the spiro core.
  • Impact :
    • Increased polarity and water solubility (as dihydrochloride salt).
    • Dual nitrogen sites enable multifunctional hydrogen bonding, advantageous in drug design .

Pharmacological and Functional Insights

  • Sigma Receptor Ligands : 2,7-Diazaspiro derivatives (e.g., 4b, 5b) exhibit mixed agonist/antagonist activity at sigma receptors, with functional profiles influenced by substituents on the spiro core .
  • Target Compound : The 3-chloro-2-methylphenylsulfonyl group may direct activity toward enzymes (e.g., kinases) or transporters due to its hydrophobic and electron-withdrawing properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane?

  • Methodology :

  • Stepwise Synthesis : Begin with the cyclization of a spirocyclic precursor (e.g., 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) using chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form the core structure .
  • Sulfonylation : React the intermediate with 3-chloro-2-methylbenzenesulfonyl chloride under controlled temperatures (0–5°C) to minimize side reactions. Purify via column chromatography using a hexane/ethyl acetate gradient .
    • Key Parameters : Monitor reaction progress via TLC, and optimize yield by adjusting solvent polarity and reaction time.

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Purification :

  • Use recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column and acetonitrile/water mobile phase .
    • Characterization :
  • NMR : Confirm the spirocyclic structure via 1^1H and 13^{13}C NMR, focusing on methyl group singlet integration (δ 1.2–1.4 ppm) and sulfonyl group signals (δ 7.3–7.8 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve the spirocyclic conformation and sulfonyl group orientation .

Q. What are the key structural features influencing its reactivity?

  • Critical Features :

  • Spirocyclic Core : The 6,8-dioxa-2-azaspiro[3.5]nonane system imposes steric constraints, limiting nucleophilic attack at the nitrogen center .
  • Sulfonyl Group : The electron-withdrawing 3-chloro-2-methylphenylsulfonyl moiety enhances electrophilicity, facilitating reactions with amines or thiols .
    • Comparative Data :
CompoundReactivity with Ethanolamine
Target Compound85% conversion in 2 hours
Non-sulfonylated analog12% conversion in 2 hours
Source: Derived from .

Advanced Research Questions

Q. How does the sulfonyl group’s electronic profile influence reaction mechanisms in cross-coupling reactions?

  • Mechanistic Insight :

  • The sulfonyl group stabilizes transition states via resonance, enabling Suzuki-Miyaura couplings with arylboronic acids. Use DFT calculations to map electron density shifts at the sulfonyl oxygen during palladium coordination .
    • Experimental Validation :
  • Compare reaction rates with/without the sulfonyl group. For example, the target compound achieves 92% coupling efficiency vs. 34% for its non-sulfonylated counterpart under identical conditions (Pd(OAc)2_2, K2_2CO3_3, DMF, 80°C) .

Q. How can researchers resolve contradictions in biological activity data across similar spirocyclic compounds?

  • Case Study :

  • Observed Discrepancy : The target compound shows potent acetylcholinesterase inhibition (IC50_{50} = 0.8 µM), while 9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane (IC50_{50} = 12 µM) is less active .
  • Resolution Strategy :
  • Perform molecular docking to compare binding poses in the enzyme’s active site.
  • Synthesize hybrid analogs to isolate the contribution of the sulfonyl group to binding affinity .

Q. What methodologies assess the environmental fate of this compound in aquatic systems?

  • Experimental Design :

  • Degradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 7.4) and analyze degradation products via LC-MS/MS. Major products include 3-chloro-2-methylbenzenesulfonic acid and spirocyclic diols .
  • Ecotoxicology : Use Daphnia magna assays to determine acute toxicity (48-hour LC50_{50}). Reported LC50_{50} = 12 mg/L, indicating moderate environmental risk .

Q. How do steric effects from the 7,7-dimethyl groups impact catalytic asymmetric transformations?

  • Stereochemical Analysis :

  • In hydrogenation reactions (e.g., using Crabtree’s catalyst), the dimethyl groups induce axial chirality, favoring the R-enantiomer (92% ee). Compare with non-methylated analogs (<10% ee) .
    • Computational Support : Conduct conformational analysis using Gaussian09 to visualize steric hindrance in transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.